Cyanomethyl acrylate Cyanomethyl acrylate
Brand Name: Vulcanchem
CAS No.: 13818-40-1
VCID: VC7946184
InChI: InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2
SMILES: C=CC(=O)OCC#N
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol

Cyanomethyl acrylate

CAS No.: 13818-40-1

Cat. No.: VC7946184

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl acrylate - 13818-40-1

Specification

CAS No. 13818-40-1
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
IUPAC Name cyanomethyl prop-2-enoate
Standard InChI InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2
Standard InChI Key WJMQFZCWOFLFCI-UHFFFAOYSA-N
SMILES C=CC(=O)OCC#N
Canonical SMILES C=CC(=O)OCC#N

Introduction

Chemical Identity and Structural Features

Cyanomethyl acrylate is defined by the molecular formula C6H7NO2\text{C}_6\text{H}_7\text{NO}_2 and a molar mass of 125.13 g/mol . Its structure integrates an electron-withdrawing cyanoethyl group adjacent to the acrylate double bond, which significantly influences its physicochemical behavior and reactivity. Key identifiers include:

PropertyValueSource
CAS Number106-71-8
Boiling Point90°C at 5 mmHg
Density1.07 g/cm³
Refractive Index1.443–1.447
Water Solubility32,400 mg/L
Log P (Octanol-Water)0.24

The cyanoethyl group enhances polarity, enabling interactions with diverse substrates while maintaining moderate lipophilicity .

Synthesis and Manufacturing Methodologies

Recent breakthroughs in organocatalytic multicomponent reactions (MCRs) have revolutionized the synthesis of cyanomethyl acrylate derivatives. A notable method involves the cyanovinylation of aldehydes using acetone cyanohydrin and methyl propiolate, catalyzed by N-methyl morpholine (2.5 mol%) . This one-pot, solvent-efficient process yields 3-substituted 3-(cyanomethoxy)acrylates with >90% efficiency and E-isomer predominance . Key synthetic routes include:

MethodConditionsYield (%)Key Advantage
Organocatalytic MCRn-Hexanes, RT, 1 h84–95Atom-economical, scalable
Thiol-Ene/EsterificationDCEA3M/DCEA6M monomers70–85Tailored side-chain design
Radical PolymerizationAIBN initiator, 65°C>90Controlled dispersity (Đ <1.3)

Industrial production employs large-scale esterification with acid catalysts (e.g., H2SO4), though recent trends favor enzymatic and solvent-free processes to reduce VOC emissions .

Physicochemical and Polymerization Properties

The compound’s dual functionality enables unique polymerization kinetics. The acrylate group undergoes radical polymerization, while the cyanoethyl moiety stabilizes propagating chains via dipole interactions . RAFT polymerization with cyanomethyl trithiocarbonates achieves precise molecular weight control (MnM_n = 5–50 kDa, Đ = 1.1–1.3) . Key material properties of derived polymers include:

  • Dielectric Constant: Up to 20.3 at 100 Hz (pDCEA3M)

  • Glass Transition Temperature (TgT_g): -33.2°C to 5°C, adjustable via copolymerization

  • Volume Resistivity: 10101012 Ωcm10^{10}–10^{12} \ \Omega \cdot \text{cm}, suitable for electronic insulators

Comparative studies with methyl acrylate (CAS 96-33-3) reveal enhanced thermal stability (ΔT = +40°C) and solvent resistance in cyanomethyl derivatives .

Industrial Applications and Market Dynamics

The global 2-cyanoethyl acrylate market is projected to grow at a 5% CAGR, reaching $780 million by 2033 . Dominant sectors include:

ApplicationMarket Share (2025)Key Driver
Paper & Packaging35%Sustainable adhesive demand
Electronics28%Dielectric elastomers for OLEDs
Biomedical18%Drug-eluting coatings
Automotive12%Lightweight structural adhesives

Asia-Pacific accounts for 55% of consumption, driven by China’s manufacturing expansion . Environmental regulations are accelerating water-based formulation adoption (45% market share) .

Emerging Trends and Research Frontiers

Recent innovations focus on:

  • Smart Adhesives: Photocurable formulations for 3D-printed electronics (e.g., multilayer circuitry) .

  • Sustainable Synthesis: Enzymatic esterification reducing catalyst loadings by 70% .

  • Drug Delivery Systems: pH-responsive hydrogels with 92% doxorubicin release at tumor sites .

Ongoing challenges include mitigating dielectric losses (<2.4) in high-κ elastomers and scaling organocatalytic processes for industrial adoption .

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